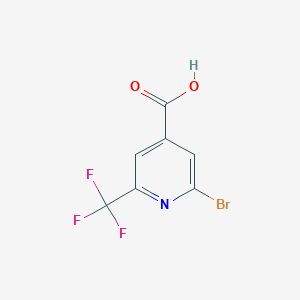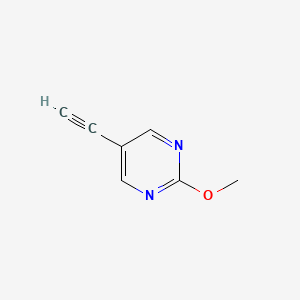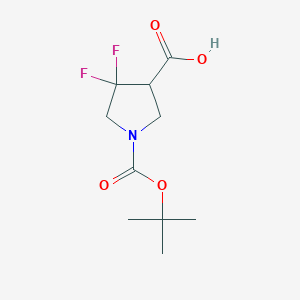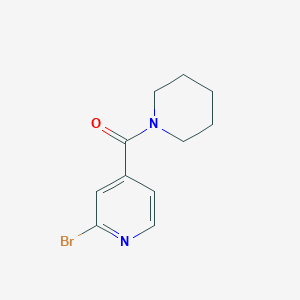![molecular formula C11H10BrNO2S B1403637 Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate CAS No. 1308649-79-7](/img/structure/B1403637.png)
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
概要
説明
“Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1227954-68-8 . It has a molecular weight of 300.18 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, can be achieved using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Chemical Reactions Analysis
The compound can be used in the synthesis of various other compounds. For instance, it has been used in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 300.18 . The compound is soluble in Toluene .
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a chemical compound that has been studied for various synthetic and chemical properties. It has been used in the synthesis of different derivatives and explored for its reactivity in various chemical reactions. For instance, it has been converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives through standard methods (Chapman et al., 1971). Moreover, palladium-catalyzed amination of this compound has been performed to prepare diarylamines in the benzo[b]thiophene series, highlighting its utility in creating compounds with potential antimicrobial activity (Queiroz et al., 2004).
Application in Dye and Pigment Synthesis
This compound has also found applications in the synthesis of dyes and pigments. For example, it has been used to synthesize azo dyes by reacting with various coupling components, demonstrating good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Antimicrobial and Antiinflammatory Activities
The derivatives of this compound have been evaluated for their antimicrobial and antiinflammatory activities. Research has shown that certain synthesized compounds exhibit significant activity in these areas (El-kerdawy et al., 1996); (Hemdan & Abd El-Mawgoude, 2015).
Applications in Heterocyclic Chemistry
The compound is also a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of novel azo-Schiff bases and other heterocyclic systems, which have been studied for their structural and crystallographic properties (Menati et al., 2020).
Anticancer Potential
Recent research has also explored the anticancer potential of derivatives of this compound. Studies have shown that certain synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors display potent anticancer activity against specific human cancer cell lines (Abdel-Motaal et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . .
Mode of Action
The compound has been used to derive a ratiometric Schiff base fluorescent sensor, referred to as R . This sensor exhibits a highly sensitive and selective ratiometric response to In³⁺ ions in DMF/H²O tris buffer solution . The response mechanism of R to In³⁺ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Biochemical Pathways
The compound’s derivative, r, forms a complex with in³⁺ at a 1:2 ratio , which may influence certain biochemical pathways.
Pharmacokinetics
The compound’s derivative, r, exhibits a good linear correlation with the concentration of in³⁺ in the 5–25 μm range , which may provide some insight into its bioavailability.
Result of Action
Its derivative, r, can distinguish in³⁺ from ga³⁺ and al³⁺ in less than 5 minutes , indicating a potential utility in the detection and differentiation of these ions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its derivative, R, can be used for the detection of indium in tap water , suggesting that the compound’s action may be influenced by the presence of other ions in the environment.
生化学分析
Biochemical Properties
Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a kinase inhibitor, particularly targeting the LIMK1 protein family . The compound’s interaction with LIMK1 disrupts actin polymerization, thereby inhibiting the metastatic potential of tumor cells. Additionally, this compound has been found to interact with other kinase targets, such as PIM-kinases and MAPK-2 kinase (MK2) . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of human lung cancer cell lines (A-549) by disrupting actin polymerization and preventing metastasis . Furthermore, this compound affects cellular metabolism by interfering with iron metabolism and damaging liver cells . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound forms a complex with In3+ ions, which can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . Additionally, the compound’s interaction with LIMK1 and other kinase targets results in the inhibition of actin polymerization, thereby preventing tumor cell metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound exhibits a highly sensitive and selective response to In3+ ions in DMF/H2O tris buffer solution . The compound’s stability and degradation over time can influence its efficacy and potential side effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . For instance, at high doses, this compound can cause significant cytotoxicity in human lung cancer cell lines . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with iron metabolism is particularly noteworthy, as it can interfere with iron homeostasis and damage liver cells . Additionally, this compound’s role in kinase inhibition suggests its involvement in signaling pathways that regulate cell proliferation and survival . These metabolic interactions contribute to the compound’s overall biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. For example, this compound forms complexes with In3+ ions, which can affect its distribution within cells . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound’s interaction with LIMK1 and other kinase targets suggests its localization in the cytoplasm, where it can disrupt actin polymerization and prevent tumor cell metastasis . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXURGLQGDQIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)